m-PEG3-OH

Catalog No.
S536130
CAS No.
112-35-6
M.F
C7H16O4
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG3-OH

CAS Number

112-35-6

Product Name

m-PEG3-OH

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethanol

Molecular Formula

C7H16O4

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C7H16O4/c1-9-4-5-11-7-6-10-3-2-8/h8H,2-7H2,1H3

InChI Key

JLGLQAWTXXGVEM-UHFFFAOYSA-N

SMILES

Array

solubility

In water, miscible
Soluble in water
Solubility in heptane = 1.5 wt%, completely soluble in acetone, benzene, ethyl ether, methanol, and carbon tetrachloride at 25 °C.
Solubility in water: miscible

Synonyms

m-PEG3-alcohol

Canonical SMILES

COCCOCCOCCO

The exact mass of the compound Triethylene glycol monomethyl ether is 164.1049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.09 min water, misciblesoluble in watersolubility in heptane = 1.5 wt%, completely soluble in acetone, benzene, ethyl ether, methanol, and carbon tetrachloride at 25 °c.solubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97395. It belongs to the ontological category of hydroxypolyether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

m-PEG3-OH, also known as Triethylene Glycol Monomethyl Ether, is a discrete, monofunctional short-chain polyethylene glycol (dPEG®). Unlike traditional polydisperse PEGs, which are mixtures of varying chain lengths, m-PEG3-OH is a single chemical compound with a defined molecular weight (164.20 g/mol) and structure.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEvI2hcLg7A1tVatOfsYUes0mztBGVBwj2ec1lPPiV0wCs6E6mffFSH4YO1lqMEKd3WpYZzyAVn2hWCs5WdnpU0m_A2eMgcaNn0ZR-46z9yYbN55MhbSQsc20_qYfQi1RhP2RxEkZzWZlFrelGrr7unSw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5qc3smVm9TP_bBLloCeHJgRtoPkwifpLF-TucLqZQ-KvCGm1gYLRB-H5Trl4nU8qqZMTOutaT7mZkAEUauk7ta812-KtJQBqE0EoitTHwMU69dKuknqrCNSLgpRjVZZUg2QWVXHZ3Cw%3D%3D)] This molecular precision is its most critical procurement attribute, making it an essential building block for applications requiring high purity, batch-to-batch reproducibility, and well-characterized final products, such as in the synthesis of pharmaceutical intermediates, surface modifiers, and linkers for bioconjugation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGMYAYRZx63eI42graMWTHXe82nKVxhGPz7zaEmAXxky1_FUTyzjRSfvDT0uJODv1VcH32h1VEqh6nUeZGEle58VDFxsW8g6MgWEqyvKw6sEowPvemZQAbBEAQmYFGW_hh-hA%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEo6NvS1Wb3mhvfLCBXsVgdEsUSPsGLtosRnjeeXlIXPY0wkVYKxRL39lk1KyRgku1wRlMpo9f6Mp2Ng7c-u8lm5pYxiXZ2K9Sgo9-8jmOc30UAuTG-eNMGjmz7GChe6OvGyR9BQOOBXiWvaTDlyxuH7tqCzQ7lsL3MhQFWQj5z4h39ehCel7exZcM%3D)]

Substituting m-PEG3-OH with seemingly similar compounds introduces critical process and performance failures. Using polydisperse PEGs (e.g., PEG 200) results in product mixtures with compositional heterogeneity, compromising reproducibility, complicating purification, and creating hurdles for regulatory approval of therapeutic products.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpWT3KtPZ7uKba7EiuDzlShloxpR6zLv92CYXdHq2rFrLrAcJ_uAFkyRshFYlRcc3rXADBs8pv177xPqsAUz72PijqkM3-5uWLb5Sr_obKa2fMcVIIOuy54w1fK75RWyCTTp_YF9k0cw33XNrf)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEG5wddiwwHNFijq37LT7I3G2zkyphYB5reIiyaNjZ7MgTxnXwF9oWSWgGrheOLk0oLyDCzwyd8Mu6KI9DBHpXPcMfq2GqDGdHmGu698r-0nf7X_WIc0EpcVS_VqtPYjmuA7TXNJmmKuQoDSSI%3D)] Choosing the diol analog, HO-PEG3-OH (Triethylene Glycol), introduces a second reactive hydroxyl group, leading to unwanted cross-linking and oligomerization in surface modification and conjugation reactions.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEovbiWK2Fml1N_EkAo7C1E9ds0m0-NBunFrjB-MC2-evpY1WrGYWAlb3HHIt_p7OqAZYD9Mr4aaQ2K2GQFvbGlVRnhhfrDBu4CaR3neg-OTieZFWpd8xiWUTN2-QfjNW46pe8t)] Selecting a shorter or longer discrete analog (e.g., m-PEG2-OH or m-PEG4-OH) can significantly alter the solubility, steric hindrance, and pharmacokinetic properties of the final conjugate, negating the benefits of precise linker length optimization.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECzgDOZCnRGI86_GjoiYpf1OUmulMMkUYW4xppZQlygQ9dEul7wZCLXkuzqa-8sKnMcXP9N3_SCnNzkVU-tVqhrOpNdTtwH-OEHon5OScrnPTqV6okkuuXOTHQmP0lRB8W8xGvitYJ94ZJ_D5O33RkAD93cz8IhI2dTyThWeLSIrQoyRlanhSOhERPBhLgJBiezGPGuK00vkeU0LJgcp-xUTLW9GWSfIGl7n9WQxzZq1vVRunj0T-BuRdQt3PocR0TOSAEUQvzfwJhVW9oaIJvevixc16u4S-oNC0VIhGGCrhWhg%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAWfa5T12UkgoGjpgNf2raFZmhNHzpSQG8rpiN0Z7pyYdDOyydnPXjgb7ldc1xlrEp3q3h3SfUExr6GnE31F00wZ0b4oAwgoP1u0aJTdEpE2Jt6bATlPrf78nUU3iaDN6lo0Zhcy3OqsRRjh3p48rxgHii7QwKO9lJ0rzXCtY3acl8Tvomo-8hQ8BfhTA7Xpw3J1_chNX0KCy0zM7SOqSKyCCEeb17kWRGlAdqQTGzgMnw_GrC7f7v)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFWyqmryPfkszNJpN3Z6bht09MVyXtL1_5cT3ha-voRFXy5vPjbGmI5R3N4zOep1yMLJMHkirhKD0uplGpmrsXIsLw-l9WZKwqmKSk1kKa-blFPFlFBPbJyJUxYdW5z38PdOe0%3D)]

Ensures Molecular Uniformity for Reproducibility and Regulatory Compliance

m-PEG3-OH is a single, discrete compound, characterized by a Polydispersity Index (PDI) of 1.0. In contrast, conventional low molecular weight PEGs (e.g., PEG 200/400) are mixtures of different chain lengths, with typical PDI values of 1.1 or higher.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGr4Jp9vbJFlCZTskF-hL_CxHqZ873MbrjJG6k1fFR0jC2RxoUQffg05U92rjkeRFIo6v5vwiiETFKwkUCfLWC07cotatQJSLQwuv18YE5539mzff09yd2GF8gFVwnpVkaNAoTgUwZRkcy4rZ8z2cY93pIU)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGEIPXEsStjyd9HiEaWLNCs_3MEIxyJ7gjm2YWmQOUHNJu46u_TBdcMiE4qUQ5Wz9jHhdTYRYNNTdCQYZKjI4RQZezOkFqydKDNaggOWrizVcmmeTq0pit1N0TDJ44ci-U5jZxC7LOJDIDlV6o%3D)] This heterogeneity in polydisperse PEGs complicates synthesis, purification, and characterization of the final product, and is a significant concern for regulatory bodies like the FDA.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpWT3KtPZ7uKba7EiuDzlShloxpR6zLv92CYXdHq2rFrLrAcJ_uAFkyRshFYlRcc3rXADBs8pv177xPqsAUz72PijqkM3-5uWLb5Sr_obKa2fMcVIIOuy54w1fK75RWyCTTp_YF9k0cw33XNrf)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEG5wddiwwHNFijq37LT7I3G2zkyphYB5reIiyaNjZ7MgTxnXwF9oWSWgGrheOLk0oLyDCzwyd8Mu6KI9DBHpXPcMfq2GqDGdHmGu698r-0nf7X_WIc0EpcVS_VqtPYjmuA7TXNJmmKuQoDSSI%3D)]

Evidence DimensionPolydispersity Index (PDI = Mw/Mn)
Target Compound Data1.0
Comparator Or BaselinePolydisperse PEG (e.g., PEG 6000): PDI ≥ 1.1[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGEIPXEsStjyd9HiEaWLNCs_3MEIxyJ7gjm2YWmQOUHNJu46u_TBdcMiE4qUQ5Wz9jHhdTYRYNNTdCQYZKjI4RQZezOkFqydKDNaggOWrizVcmmeTq0pit1N0TDJ44ci-U5jZxC7LOJDIDlV6o%3D)]
Quantified Differencem-PEG3-OH is perfectly monodisperse, whereas commercial PEGs are inherently mixtures.
ConditionsAs defined by the ratio of weight average molecular weight (Mw) to number average molecular weight (Mn).

For therapeutic and diagnostic applications, using a monodisperse raw material is critical for ensuring batch-to-batch consistency and achieving a well-defined final product composition required for regulatory approval.

Superior Control in Surface Modification for Reduced Non-Specific Binding

The monofunctional nature of m-PEG3-OH is critical for creating well-ordered, protein-resistant surfaces. In contrast, using a difunctional analog like HO-PEG3-OH (Triethylene Glycol) can lead to uncontrolled polymerization and multilayer formation, resulting in a less defined and less effective non-fouling surface.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGx1Bng2XdK4bNaV9uozZaVQ8DKPojF3dgTYobrnGBPRJ2-tP8vFeYKKvEGcQlebIF7hKTAgRuRH16vI6CyvAjnr4IIqhcbFoT34N7Sx5g2nhG40WUR0HkBnY37pNJLK3AX2SfUcNZIRhkWrAc%3D)] Studies comparing well-ordered, short-chain oligo(ethylene glycol) SAMs to simple hydroxyl-terminated SAMs show that the ordered PEG layers provide significantly greater resistance to protein adsorption.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGx1Bng2XdK4bNaV9uozZaVQ8DKPojF3dgTYobrnGBPRJ2-tP8vFeYKKvEGcQlebIF7hKTAgRuRH16vI6CyvAjnr4IIqhcbFoT34N7Sx5g2nhG40WUR0HkBnY37pNJLK3AX2SfUcNZIRhkWrAc%3D)] For example, a well-formed OEG-SAM can exhibit four times lower protein adsorption than a simple OH-terminated SAM.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGx1Bng2XdK4bNaV9uozZaVQ8DKPojF3dgTYobrnGBPRJ2-tP8vFeYKKvEGcQlebIF7hKTAgRuRH16vI6CyvAjnr4IIqhcbFoT34N7Sx5g2nhG40WUR0HkBnY37pNJLK3AX2SfUcNZIRhkWrAc%3D)]

Evidence DimensionProtein Adsorption Resistance
Target Compound DataHigh resistance to protein adsorption when formed into a dense monolayer.
Comparator Or BaselineDifunctional diols (e.g., HO-PEG3-OH) or simple OH-terminated SAMs, which show significantly higher protein adsorption.
Quantified DifferenceUp to 4-fold lower protein adsorption compared to simple OH-terminated surfaces.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGx1Bng2XdK4bNaV9uozZaVQ8DKPojF3dgTYobrnGBPRJ2-tP8vFeYKKvEGcQlebIF7hKTAgRuRH16vI6CyvAjnr4IIqhcbFoT34N7Sx5g2nhG40WUR0HkBnY37pNJLK3AX2SfUcNZIRhkWrAc%3D)]
ConditionsSelf-assembled monolayers (SAMs) on a substrate surface, measuring adsorption of proteins like fibrinogen.

For developing reliable biosensors, medical implants, and nanoparticle coatings, the ability to form a true, well-defined monolayer with m-PEG3-OH is essential for maximizing anti-fouling properties and ensuring device performance.

Enables Precise Tuning of Spacer Length to Optimize Conjugate Performance

In advanced drug development, such as for ADCs and PROTACs, the exact length of the PEG linker is a critical design parameter that is deliberately optimized, not an interchangeable variable.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECzgDOZCnRGI86_GjoiYpf1OUmulMMkUYW4xppZQlygQ9dEul7wZCLXkuzqa-8sKnMcXP9N3_SCnNzkVU-tVqhrOpNdTtwH-OEHon5OScrnPTqV6okkuuXOTHQmP0lRB8W8xGvitYJ94ZJ_D5O33RkAD93cz8IhI2dTyThWeLSIrQoyRlanhSOhERPBhLgJBiezGPGuK00vkeU0LJgcp-xUTLW9GWSfIGl7n9WQxzZq1vVRunj0T-BuRdQt3PocR0TOSAEUQvzfwJhVW9oaIJvevixc16u4S-oNC0VIhGGCrhWhg%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAWfa5T12UkgoGjpgNf2raFZmhNHzpSQG8rpiN0Z7pyYdDOyydnPXjgb7ldc1xlrEp3q3h3SfUExr6GnE31F00wZ0b4oAwgoP1u0aJTdEpE2Jt6bATlPrf78nUU3iaDN6lo0Zhcy3OqsRRjh3p48rxgHii7QwKO9lJ0rzXCtY3acl8Tvomo-8hQ8BfhTA7Xpw3J1_chNX0KCy0zM7SOqSKyCCEeb17kWRGlAdqQTGzgMnw_GrC7f7v)] Even a single ethylene glycol unit difference can impact performance. For example, studies on affibody-drug conjugates showed that increasing PEG linker size from 4 kDa to 10 kDa reduced in-vitro cytotoxicity by ~3.5-fold (from 6.5-fold reduction to 22.5-fold reduction compared to a non-PEGylated version), while significantly improving circulation half-life.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFWyqmryPfkszNJpN3Z6bht09MVyXtL1_5cT3ha-voRFXy5vPjbGmI5R3N4zOep1yMLJMHkirhKD0uplGpmrsXIsLw-l9WZKwqmKSk1kKa-blFPFlFBPbJyJUxYdW5z38PdOe0%3D)] This demonstrates that a specific, discrete PEG length like m-PEG3-OH is chosen to achieve a precise balance of solubility, cell permeability, steric effects, and pharmacokinetic properties that cannot be replicated by a slightly longer or shorter analog like m-PEG4-OH or m-PEG2-OH.

Evidence DimensionIn-vitro Cytotoxicity of a Drug Conjugate
Target Compound DataProvides a specific spacer length (approx. 1.4 nm) for fine-tuning conjugate properties.
Comparator Or BaselineLonger PEG chains (e.g., m-PEG4-OH and higher).
Quantified DifferenceIn a model system, increasing PEG linker length from 4 kDa to 10 kDa decreased cytotoxicity by ~3.5x, highlighting the sensitivity of biological activity to linker length.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFWyqmryPfkszNJpN3Z6bht09MVyXtL1_5cT3ha-voRFXy5vPjbGmI5R3N4zOep1yMLJMHkirhKD0uplGpmrsXIsLw-l9WZKwqmKSk1kKa-blFPFlFBPbJyJUxYdW5z38PdOe0%3D)]
ConditionsComparison of drug conjugates with varying discrete PEG linker lengths in cell-based assays.

Procuring the exact PEG linker length specified in a synthetic protocol or design strategy is essential for achieving the intended biological activity and therapeutic window of a complex drug molecule.

Synthesis of Well-Defined PEGylated Biologics and Small Molecules

For the development of therapeutic proteins, peptides, or small molecules where PEGylation is used to improve pharmacokinetics. The monodispersity (PDI=1.0) of m-PEG3-OH ensures the creation of a single, characterizable product, avoiding the heterogeneous mixtures that result from using polydisperse PEGs and simplifying the path to regulatory approval.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpWT3KtPZ7uKba7EiuDzlShloxpR6zLv92CYXdHq2rFrLrAcJ_uAFkyRshFYlRcc3rXADBs8pv177xPqsAUz72PijqkM3-5uWLb5Sr_obKa2fMcVIIOuy54w1fK75RWyCTTp_YF9k0cw33XNrf)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEG5wddiwwHNFijq37LT7I3G2zkyphYB5reIiyaNjZ7MgTxnXwF9oWSWgGrheOLk0oLyDCzwyd8Mu6KI9DBHpXPcMfq2GqDGdHmGu698r-0nf7X_WIc0EpcVS_VqtPYjmuA7TXNJmmKuQoDSSI%3D)]

Fabricating Controlled, Non-Fouling Surfaces for Biosensors and Implants

For modifying surfaces on biosensors, nanoparticles, or medical devices to prevent non-specific protein adsorption. The monofunctional hydroxyl group allows for the formation of a dense, well-ordered self-assembled monolayer (SAM), which provides superior resistance to biofouling compared to surfaces modified with difunctional PEGs that can cross-link uncontrollably.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGx1Bng2XdK4bNaV9uozZaVQ8DKPojF3dgTYobrnGBPRJ2-tP8vFeYKKvEGcQlebIF7hKTAgRuRH16vI6CyvAjnr4IIqhcbFoT34N7Sx5g2nhG40WUR0HkBnY37pNJLK3AX2SfUcNZIRhkWrAc%3D)]

Fine-Tuning Linker Spacing in ADCs, PROTACs, and Other Conjugates

As a discrete linker component in complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) or PROTACs. In these systems, the precise spacer length provided by m-PEG3-OH is a non-negotiable design element, critical for achieving the optimal balance between solubility, stability, and target engagement necessary for therapeutic efficacy.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5qc3smVm9TP_bBLloCeHJgRtoPkwifpLF-TucLqZQ-KvCGm1gYLRB-H5Trl4nU8qqZMTOutaT7mZkAEUauk7ta812-KtJQBqE0EoitTHwMU69dKuknqrCNSLgpRjVZZUg2QWVXHZ3Cw%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECzgDOZCnRGI86_GjoiYpf1OUmulMMkUYW4xppZQlygQ9dEul7wZCLXkuzqa-8sKnMcXP9N3_SCnNzkVU-tVqhrOpNdTtwH-OEHon5OScrnPTqV6okkuuXOTHQmP0lRB8W8xGvitYJ94ZJ_D5O33RkAD93cz8IhI2dTyThWeLSIrQoyRlanhSOhERPBhLgJBiezGPGuK00vkeU0LJgcp-xUTLW9GWSfIGl7n9WQxzZq1vVRunj0T-BuRdQt3PocR0TOSAEUQvzfwJhVW9oaIJvevixc16u4S-oNC0VIhGGCrhWhg%3D%3D)]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Triethylene glycol methyl ether is a colorless odorless liquid. (USCG, 1999)
Liquid
Colorless liquid; [HSDB] Odorless; [CAMEO]
COLOURLESS-TO-YELLOW LIQUID.

Color/Form

Colorless liquid

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

164.10485899 Da

Monoisotopic Mass

164.10485899 Da

Boiling Point

246 °C
249Â °C

Flash Point

greater than 230 °F (USCG, 1999)
245 °F (118 °C) (OPEN CUP)
114.4Â °C c.c.

Heavy Atom Count

11

Vapor Density

Relative vapor density (air = 1): 5.7

Density

1.026 (USCG, 1999) - Denser than water; will sink
1.0494
Relative density (water = 1): 1.05

LogP

log Kow = -1.46 (est)
-1.46 (calculated)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

Freezing point: -44 °C
-44Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DN0P4Q4I16

GHS Hazard Statements

Aggregated GHS information provided by 299 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 260 of 299 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 39 of 299 companies with hazard statement code(s):;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0035 [mmHg]
lb/gal = 8.80 at 25 °C. VP: <0.01 mm Hg at 25 °C
Vapor pressure, Pa at 20Â °C: 10

Pictograms

Irritant

Irritant

Other CAS

112-35-6

Absorption Distribution and Excretion

It is slowly absorbed through skin. Excessive exposure involving large areas of skin for extended periods of time would be required before serious effects would be expected.
The penetration of triethylene glycol monomethyl ether (TGME) through human skin was studied in vitro using the epidermis from human abdominal skin. An area of 2.54 sq cm was exposed in a glass diffusion apparatus for treatment. The diffusion rate for TGME is 34 ug/sq cm/hr.

Metabolism Metabolites

The main metabolic pathway for metabolism of TGME and TGEE (and presumably the category members) is oxidation via alcohol dehydrogenase that leads to the formation of an alkoxy acid. A second important route of metabolism is oxidation by P-450 mixed function oxidases (O-dealkylation) that lead to the formation of triethylene glycol (TEG). TEG may be oxidized to a carboxylic acid. The principal metabolite of TGME is believed to be 2-[2-(2-methoxyethoxy)ethoxy] acetic acid.

Wikipedia

Triethylene glycol monomethyl ether

Methods of Manufacturing

Ethylene glycol monoethers are commercially manufactured by reaction of an alcohol with ethylene oxide. /Ethylene Glycol Monoethers/
Ethylene glycol monoethers are usually produced by reaction of ethylene oxide with the appropriate alcohol. A mixture of homologues is obtained ... The glycol monoethers can be converted to diethers by alkylation with common alkylating agents, such as dimethyl sulfate or alkyl halides ( Williamson synthesis). Glycol dimethyl ethers are formed by treatment of dimethyl ether with ethylene oxide. /Ethers/

General Manufacturing Information

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Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: ACTIVE

Analytic Laboratory Methods

Analyte: triethylene glycol monomethyl ether; matrix: air; procedure: gas chromatography with flame ionization detection
Analyte: triethylene glycol monomethyl ether; matrix: domestic and industrial wastewater; procedure: high resolution gas chromatography with mass spectrometry and high-performance liquid chromatography

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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